molecular formula C19H17N3O3S B11503175 4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide

4-{2,4'-Dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-3'-YL}-N-ethylbenzamide

Cat. No.: B11503175
M. Wt: 367.4 g/mol
InChI Key: XPXXGGKOODUDAW-UHFFFAOYSA-N
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Description

4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has drawn attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide typically involves the cyclization of isatin hydrazones with thioglycolic acid . The reaction is carried out under reflux conditions in ethanol for a specified duration. The structure of the synthesized compound is confirmed through spectral data such as IR, 1H-NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or proteins involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2,4’-Dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidin]-3’-YL}-N-ethylbenzamide is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

4-(2',4-dioxospiro[1,3-thiazolidine-2,3'-1H-indole]-3-yl)-N-ethylbenzamide

InChI

InChI=1S/C19H17N3O3S/c1-2-20-17(24)12-7-9-13(10-8-12)22-16(23)11-26-19(22)14-5-3-4-6-15(14)21-18(19)25/h3-10H,2,11H2,1H3,(H,20,24)(H,21,25)

InChI Key

XPXXGGKOODUDAW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O

Origin of Product

United States

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